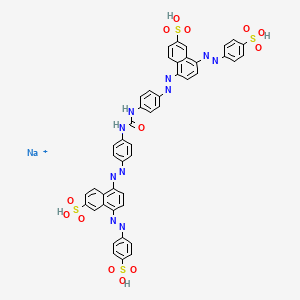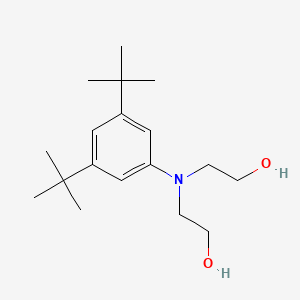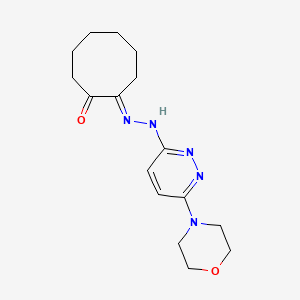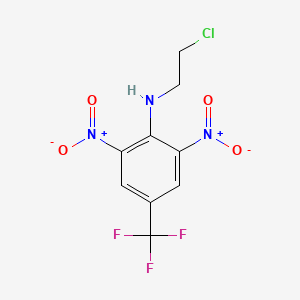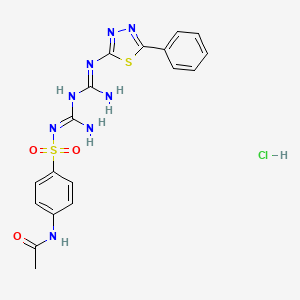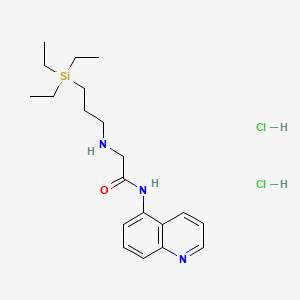
2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where the tetrazole ring reacts with an appropriate alkyl halide.
Dimethylation: The dimethylamino group is introduced by reacting the intermediate with dimethylamine under controlled conditions.
Methoxylation: The 4-methoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its monohydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-phenyl-, monohydrochloride
- 2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-chlorophenyl)-, monohydrochloride
Uniqueness
2H-Tetrazole-2-ethanamine, N,N-dimethyl-5-(4-methoxyphenyl)-, monohydrochloride is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
158553-52-7 |
|---|---|
Molekularformel |
C12H18ClN5O |
Molekulargewicht |
283.76 g/mol |
IUPAC-Name |
2-[5-(4-methoxyphenyl)tetrazol-2-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N5O.ClH/c1-16(2)8-9-17-14-12(13-15-17)10-4-6-11(18-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
InChI-Schlüssel |
JTWQTKVMTFHXFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1N=C(N=N1)C2=CC=C(C=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




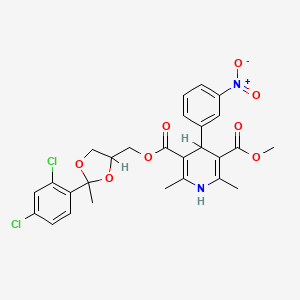

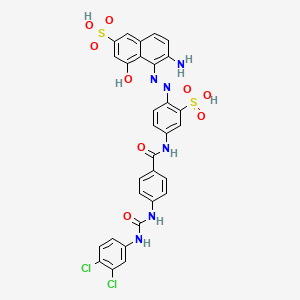
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
